molecular formula C24H34O4 B060509 4,4'-(2,5-Dibutoxy-1,4-phenylene)bis(2-methylbut-3-yn-2-ol) CAS No. 179264-44-9

4,4'-(2,5-Dibutoxy-1,4-phenylene)bis(2-methylbut-3-yn-2-ol)

Cat. No.: B060509
CAS No.: 179264-44-9
M. Wt: 386.5 g/mol
InChI Key: GDVKYFHHTHBBAO-UHFFFAOYSA-N
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Description

4,4’-(2,5-Dibutoxy-1,4-phenylene)bis(2-methylbut-3-yn-2-ol) is an organic compound with the molecular formula C24H34O4 and a molecular weight of 386.524 g/mol . This compound is characterized by its unique structure, which includes two butoxy groups and two methylbutynol groups attached to a phenylene ring. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(2,5-Dibutoxy-1,4-phenylene)bis(2-methylbut-3-yn-2-ol) typically involves the reaction of 1,4-dibromo-2,5-dibutoxybenzene with 3-methylbut-3-yn-2-ol under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst to facilitate the coupling reaction. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4,4’-(2,5-Dibutoxy-1,4-phenylene)bis(2-methylbut-3-yn-2-ol) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The butoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

4,4’-(2,5-Dibutoxy-1,4-phenylene)bis(2-methylbut-3-yn-2-ol) has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4,4’-(2,5-Dibutoxy-1,4-phenylene)bis(2-methylbut-3-yn-2-ol) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-(2,5-Dibutoxy-1,4-phenylene)bis(2-methylbut-3-yn-2-ol) is unique due to the presence of both butoxy and methylbutynol groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research and industrial applications.

Properties

IUPAC Name

4-[2,5-dibutoxy-4-(3-hydroxy-3-methylbut-1-ynyl)phenyl]-2-methylbut-3-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O4/c1-7-9-15-27-21-17-20(12-14-24(5,6)26)22(28-16-10-8-2)18-19(21)11-13-23(3,4)25/h17-18,25-26H,7-10,15-16H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVKYFHHTHBBAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=C(C=C1C#CC(C)(C)O)OCCCC)C#CC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80443259
Record name 4,4'-(2,5-Dibutoxy-1,4-phenylene)bis(2-methylbut-3-yn-2-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179264-44-9
Record name 4,4'-(2,5-Dibutoxy-1,4-phenylene)bis(2-methylbut-3-yn-2-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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